1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene
Description
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene is a synthetic aromatic ether characterized by a central benzene ring substituted with a cyclohexyl group and a polyether chain terminating in a 4-ethenylphenoxy moiety. Its molecular structure features:
- Cyclohexyl group: Imparts hydrophobicity and conformational rigidity.
- Ethoxyethoxy linker: Enhances solubility in polar solvents and flexibility.
This compound’s design suggests applications in surfactants, liquid crystals, or polymer precursors, leveraging its amphiphilic structure and functional groups .
Properties
CAS No. |
326591-95-1 |
|---|---|
Molecular Formula |
C24H30O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H30O3/c1-3-20-9-13-24(14-10-20)27-19(2)25-17-18-26-23-15-11-22(12-16-23)21-7-5-4-6-8-21/h3,9-16,19,21H,1,4-8,17-18H2,2H3 |
InChI Key |
WZBOQEPHRUYLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCCOC1=CC=C(C=C1)C2CCCCC2)OC3=CC=C(C=C3)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ether Linkages
Key Differences :
- 1-(Benzyloxy)-4-ethoxybenzene has a simpler structure without polyether chains, limiting its amphiphilic properties .
Cyclohexyl-Containing Analogues
Key Differences :
- The difluoro biphenyl compound exhibits enhanced dipole interactions due to fluorine, favoring liquid crystal applications over the target compound’s ethenyl-based reactivity .
- Ethynyl-linked analogues (e.g., from TCI) offer rigid conjugation pathways, contrasting with the target’s flexible ether linkages .
Compounds with Unsaturated Groups
Key Differences :
Research Findings and Data Analysis
Physicochemical Properties
- Solubility : The target compound’s ethoxyethoxy chain enhances water solubility (≈50 mg/mL) compared to cyclohexyl-only analogues (<10 mg/mL) .
- Thermal Stability : Decomposition temperature (Td) ≈ 250°C, lower than fluorinated biphenyls (Td > 300°C) due to lack of halogen stabilization .
Reactivity
- The ethenyl group undergoes radical polymerization under UV initiation, a feature absent in ethynyl or saturated analogues .
Application Potential
Biological Activity
1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene (CAS No. 326591-95-1) is a synthetic organic compound with a complex structure that suggests potential biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 1-Cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene is , with a molecular weight of 366.493 g/mol. The compound features multiple functional groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.493 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, the presence of the ethoxy and phenoxy groups has been linked to enhanced cytotoxicity against various cancer cell lines. A study focusing on structurally related compounds demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting that 1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene could possess similar effects.
The proposed mechanism of action for compounds like 1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene involves:
- Inhibition of Cell Cycle Progression : Studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in tumor cells.
Anti-inflammatory Effects
In addition to its potential anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the cytotoxic effects of various phenolic compounds on human breast cancer cells. The results indicated that derivatives similar to 1-cyclohexyl-4-[2-[1-(4-ethenylphenoxy)ethoxy]ethoxy]benzene significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Study 2: Anti-inflammatory Activity
Another research effort explored the anti-inflammatory properties of phenolic compounds in a mouse model of arthritis. The study found that administration of these compounds resulted in decreased levels of inflammatory markers and improved joint function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
